molecular formula C26H23N3O4 B7710941 N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No.: B7710941
M. Wt: 441.5 g/mol
InChI Key: FVBYUDGOKOJKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a quinoline moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Quinoline Formation: Synthesis of the quinoline moiety through cyclization reactions.

    Amide Bond Formation: Coupling of the quinoline derivative with the dimethylphenyl amine to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the quinoline moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural features.

Medicine

    Therapeutics: Exploration of its activity against certain diseases or conditions.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-3-nitrobenzamide: Lacks the quinoline moiety.

    N-(2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide: Lacks the dimethylphenyl group.

Uniqueness

The presence of both the quinoline moiety and the dimethylphenyl group in N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide may confer unique properties such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16-10-11-23(18(3)12-16)28(26(31)20-8-5-9-22(14-20)29(32)33)15-21-13-19-7-4-6-17(2)24(19)27-25(21)30/h4-14H,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYUDGOKOJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.